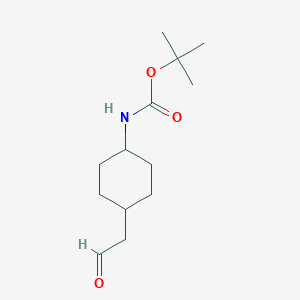

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGBSEXLSWYFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Introduction

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a key bifunctional organic molecule, valuable as a synthetic intermediate in the development of pharmaceuticals and other complex chemical entities.[1][2][3] Its structure incorporates a Boc-protected amine on a cyclohexane ring, which provides thermal and chemical stability, and a reactive aldehyde functionality, making it a versatile building block. This guide provides a comprehensive overview of the synthesis and a detailed workflow for the structural elucidation of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Proposed Synthesis Pathway

A common and efficient route to synthesize this compound involves a two-step process starting from a commercially available precursor, tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. This process includes the protection of the amine group followed by a mild oxidation of the primary alcohol to the desired aldehyde.

Step 1: Boc Protection of the Amine

The initial step involves the protection of the primary amine of a suitable precursor with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[1][4][5][6][7] The Boc group is widely used due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[4][6]

Step 2: Swern Oxidation of the Primary Alcohol

The second step is the selective oxidation of the primary alcohol to an aldehyde. The Swern oxidation is an exceptionally mild and efficient method for this transformation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[8][9][10][11][12] This method is particularly advantageous as it avoids the use of heavy metals and typically proceeds with high yields and minimal side reactions, preventing over-oxidation to the carboxylic acid.[9][12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 3. la.sandoopharma.com [la.sandoopharma.com]

- 4. rsc.org [rsc.org]

- 5. 917342-29-1|tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 6. This compound | C13H23NO3 | CID 24720884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 215790-29-7 [chemicalbook.com]

- 10. tert-Butyl carbamate [webbook.nist.gov]

- 11. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 12. ijcr.info [ijcr.info]

An In-depth Technical Guide to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: Synthesis, Characterization, and Application

Introduction: A Key Building Block in Modern Medicinal Chemistry

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, identified by its CAS number 215790-29-7, is a pivotal intermediate in the landscape of pharmaceutical synthesis. While its name may be a mouthful, its role is elegantly specific: it serves as a crucial precursor in the manufacturing of complex active pharmaceutical ingredients (APIs). Notably, it is a key component in the synthesis of Cariprazine, a novel antipsychotic agent used for the treatment of schizophrenia and bipolar disorder.[1][2] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, explore robust synthetic routes, detail purification and analytical characterization methodologies, and discuss its primary application, all from a perspective of practical, field-proven insights.

Physicochemical Properties and Handling

A thorough understanding of a compound's properties is the bedrock of its effective utilization in the laboratory and in scale-up operations. This compound is typically an off-white to white solid with a molecular formula of C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol .[3][4]

| Property | Value | Source(s) |

| CAS Number | 215790-29-7 | [3] |

| Molecular Formula | C₁₃H₂₃NO₃ | [3][4] |

| Molecular Weight | 241.33 g/mol | [3][4] |

| Appearance | Off-white to white solid | [5] |

| Storage Temperature | 0 - 8 °C | [6] |

| Solubility | Sparingly soluble in water (0.41 g/L at 25°C) | [2] |

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Tale of Two Oxidations

The most direct and efficient synthetic route to this compound involves the oxidation of its corresponding primary alcohol precursor, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. The choice of oxidizing agent is critical and is often a balance between reaction efficiency, substrate compatibility, and operational considerations such as scale and safety. Here, we will explore two of the most reliable and widely adopted methods in modern organic synthesis: the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.

Precursor Synthesis: A Necessary First Step

Before delving into the oxidation, it is essential to have a reliable source of the starting material, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. While commercially available, an in-house synthesis can be cost-effective for larger-scale campaigns. A common route involves the reduction of a corresponding ester, such as methyl trans-4-(tert-butoxycarbonylamino)cyclohexylacetate.

Method 1: The Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly regarded method due to its mild reaction conditions, high chemoselectivity, and operational simplicity. It employs a hypervalent iodine reagent, the Dess-Martin periodinane, to efficiently convert primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

Causality of Experimental Choices:

-

Reagent: DMP is chosen for its high selectivity for alcohols, even in the presence of other sensitive functional groups. The reaction proceeds under neutral pH and at room temperature, which is advantageous for substrates that may be sensitive to acidic or basic conditions.

-

Solvent: Dichloromethane (DCM) is the solvent of choice due to its excellent solubility for both the substrate and the DMP reagent, and its inertness under the reaction conditions.

-

Work-up: The work-up procedure is designed to quench any remaining DMP and to remove the iodine-containing byproducts. A solution of sodium thiosulfate is used to reduce the hypervalent iodine species, and sodium bicarbonate is used to neutralize the acetic acid byproduct of the reaction.

Experimental Protocol: Dess-Martin Oxidation

-

Reaction Setup: To a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq.) in anhydrous dichloromethane (10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred biphasic solution of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate.

-

Extraction: Continue stirring until the layers are clear. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

Diagram: Dess-Martin Oxidation Workflow

Caption: Workflow for the Dess-Martin oxidation of a primary alcohol.

Method 2: The Swern Oxidation

The Swern oxidation is another powerful and mild method for the synthesis of aldehydes. It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at cryogenic temperatures.

Causality of Experimental Choices:

-

Reagents: The combination of oxalyl chloride and DMSO forms a highly reactive electrophilic sulfur species at low temperatures. Triethylamine, a hindered organic base, is then used to induce an elimination reaction that forms the aldehyde.

-

Temperature: The reaction is conducted at -78 °C (a dry ice/acetone bath) to control the reactivity of the intermediate species and prevent side reactions.

-

Byproducts: A notable feature of the Swern oxidation is the formation of dimethyl sulfide, which has a strong, unpleasant odor. Therefore, proper ventilation and quenching procedures are crucial.

Experimental Protocol: Swern Oxidation

-

Activation of DMSO: In a flame-dried, three-necked flask equipped with a dropping funnel and a thermometer under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (10 volumes) and cool the solution to -78 °C. Slowly add a solution of DMSO (2.5 eq.) in dichloromethane dropwise, maintaining the internal temperature below -60 °C. Stir the mixture for 15-30 minutes.

-

Alcohol Addition: Add a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq.) in dichloromethane dropwise to the activated mixture, again keeping the temperature below -60 °C. Stir for 30-45 minutes.

-

Elimination: Add triethylamine (5.0 eq.) dropwise to the reaction mixture.

-

Warming and Quenching: Allow the reaction to warm to room temperature, then quench by the addition of water.

-

Extraction and Washing: Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Diagram: Swern Oxidation Mechanism Overview

Caption: Simplified mechanism of the Swern Oxidation.

Purification Strategies

Crude this compound obtained from either oxidation method will likely contain unreacted starting material, byproducts, and residual reagents. The purification strategy must be chosen carefully to ensure high purity of the final product.

-

Column Chromatography: This is a standard and effective method for purifying aldehydes. Due to the potential for oxidation of the aldehyde on silica gel, it is advisable to use a relatively non-polar eluent system and to perform the chromatography promptly. A typical eluent system would be a gradient of ethyl acetate in hexanes.

-

Bisulfite Adduct Formation: For challenging purifications, the formation of a sodium bisulfite adduct can be a highly selective method. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base. This method is particularly useful for removing non-polar impurities.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and purity assessment | Predicted δ (ppm): ~9.7 (t, 1H, CHO), ~4.5 (br s, 1H, NH), ~3.4 (m, 1H, CH-N), ~2.3 (d, 2H, CH₂-CHO), 1.8-2.0 (m, 4H, cyclohexyl), 1.44 (s, 9H, C(CH₃)₃), 1.0-1.2 (m, 4H, cyclohexyl) |

| ¹³C NMR | Structural confirmation | Predicted δ (ppm): ~203 (CHO), ~155 (C=O, carbamate), ~80 (C(CH₃)₃), ~50 (CH₂-CHO), ~49 (CH-N), ~34 (cyclohexyl), ~30 (cyclohexyl), ~28 (C(CH₃)₃) |

| Mass Spec. | Molecular weight confirmation | Expected [M+H]⁺: 242.17 |

| FTIR | Functional group identification | Expected peaks (cm⁻¹): ~3350 (N-H stretch), ~2930, 2850 (C-H stretch), ~1725 (C=O stretch, aldehyde), ~1690 (C=O stretch, carbamate) |

| HPLC | Purity determination | A single major peak corresponding to the product, with purity typically >98%. |

Application in the Synthesis of Cariprazine

The primary industrial application of this compound is as a key intermediate in the synthesis of Cariprazine.[1][2] In this multi-step synthesis, the aldehyde functional group of our title compound undergoes a reductive amination reaction with 1-(2,3-dichlorophenyl)piperazine. This is a critical C-N bond-forming step that builds the core structure of the final drug molecule. Subsequent deprotection of the Boc group and further functionalization lead to the final API.

Diagram: Role in Cariprazine Synthesis

References

A Technical Guide to the Synthetic Utility of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Executive Summary

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a bifunctional synthetic building block, has emerged as a cornerstone reagent in modern medicinal chemistry and drug development. Its unique molecular architecture combines a sterically defined trans-cyclohexyl scaffold with two orthogonally reactive functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a terminal aldehyde. This guide provides an in-depth technical analysis of the compound's strategic importance, synthesis, and critical role in advanced synthetic transformations, with a focus on field-proven applications and mechanistic insights for researchers, scientists, and drug development professionals.

Chapter 1: Molecular Profile and Strategic Importance

The synthetic value of this compound, hereafter referred to as 1 , lies in the deliberate combination of its structural features.

-

The Aldehyde Moiety: The (2-oxoethyl) group presents a highly versatile electrophilic aldehyde. This functional group is a linchpin for C-N and C-C bond formation, readily participating in reactions such as reductive amination and olefination. Its reactivity is predictable and highly tunable based on the chosen reaction conditions.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[1] Its principal advantage is its stability across a wide range of nucleophilic and basic conditions, while being readily and cleanly removable under mild acidic conditions (e.g., with trifluoroacetic acid). This stability allows chemists to perform extensive modifications at the aldehyde terminus without unintended interference from the amine.

-

The trans-Cyclohexyl Scaffold: The cyclohexane ring provides a rigid, non-aromatic spacer that is prevalent in bioactive molecules. The trans configuration of the two substituents is thermodynamically favored, placing both groups in equatorial positions and minimizing steric hindrance. This defined stereochemistry is critical for orienting pharmacophores in three-dimensional space to achieve optimal interactions with biological targets.

The strategic orthogonality of the reactive aldehyde and the protected amine makes 1 an ideal starting point for the synthesis of complex linear or macrocyclic structures, enabling sequential, controlled derivatization.

Caption: Figure 1. Key functional components of the title compound.

Chapter 2: Synthesis of the Reagent

Compound 1 is not typically prepared in a single step but is synthesized via a reliable two-step sequence starting from the commercially available ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate (2 ). This sequence involves the reduction of the ester to a primary alcohol, followed by a mild oxidation to the desired aldehyde.

References

The Strategic Role of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate in the Convergent Synthesis of Cariprazine

An In-depth Technical Guide

Abstract

Cariprazine is a third-generation atypical antipsychotic notable for its dopamine D3/D2 receptor partial agonism with a preference for the D3 receptor. Its complex molecular architecture necessitates a robust and efficient synthetic strategy, particularly for large-scale industrial production. This technical guide provides an in-depth analysis of a pivotal intermediate, Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, in the synthesis of Cariprazine. We will explore the rationale behind its molecular design, its own synthesis, and its critical function in the key C-N bond-forming step that defines the Cariprazine backbone. This document will dissect the causality behind experimental choices, present detailed protocols, and compare the prevailing synthetic route with alternative methods, offering researchers and drug development professionals a comprehensive understanding of this crucial chemical entity.

Introduction to Cariprazine and its Synthetic Landscape

Cariprazine: A Profile

Cariprazine (marketed as Vraylar®) is an orally active antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder.[1][2] Its mechanism of action as a dopamine D3/D2 receptor partial agonist distinguishes it from other antipsychotics, offering a unique therapeutic profile.[3] The molecular structure of Cariprazine features a central trans-1,4-disubstituted cyclohexane ring that links a 2,3-dichlorophenylpiperazine moiety to a dimethylurea functional group. The precise stereochemistry of the cyclohexane core is essential for its pharmacological activity.

Retrosynthetic Strategies for Cariprazine

A logical retrosynthetic analysis of Cariprazine identifies two primary building blocks: 1-(2,3-dichlorophenyl)piperazine (Fragment A) and a functionalized trans-4-aminocyclohexylethyl scaffold (Fragment B).

The key challenge lies in efficiently and stereoselectively coupling these two fragments. A convergent approach, where these two complex fragments are synthesized separately and then joined, is generally preferred for maximizing yield and simplifying purification. This strategy hinges on a key bond formation, typically a carbon-nitrogen bond, between the piperazine nitrogen of Fragment A and the ethyl side chain of Fragment B. This is precisely where this compound emerges as a masterfully designed intermediate.

The Keystone Intermediate: this compound

This intermediate, also known as trans-Boc-2-(4-aminocyclohexyl)acetaldehyde, is the linchpin in one of the most widely documented synthetic routes for Cariprazine.[4][5][6] Its structure is purpose-built for the key coupling reaction.

Chemical Profile

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate | [7][8] |

| CAS Number | 215790-29-7 | [7][9] |

| Molecular Formula | C₁₃H₂₃NO₃ | [7][8] |

| Molecular Weight | 241.33 g/mol | [7][8] |

| Appearance | Off-white to white solid | [9] |

The Rationale of a Dual-Functionality Design

The efficacy of this intermediate stems from its two key functional groups, which are orthogonally reactive:

-

The Aldehyde (-CH=O): This electrophilic group is the reactive site for forming the new carbon-nitrogen bond with the nucleophilic secondary amine of the piperazine ring.

-

The Boc-Protected Amine (-NH-Boc): The amine on the cyclohexane ring is the eventual site for the formation of the urea moiety. However, it must be masked during the C-N bond formation step to prevent it from competing with the piperazine amine or participating in unwanted side reactions. The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group that is stable under the reductive amination conditions but can be readily removed later under acidic conditions.[1][4]

This design allows for a clean and high-yielding coupling reaction, embodying the principles of modern synthetic chemistry.

Synthesis of the Aldehyde Intermediate

The preparation of this compound is a critical upstream process with significant challenges, particularly concerning industrial scale-up.

Precursor and Methodology

The most common precursor for the aldehyde is the corresponding ethyl ester, 2-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetic acid ethyl ester.[4][10] The synthesis involves the selective reduction of the ester to the aldehyde.

Protocol: Ester Reduction to Aldehyde

Warning: This procedure involves highly reactive and pyrophoric reagents and must be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures.

-

Reactor Setup: A multi-necked, flame-dried flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with 2-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetic acid ethyl ester (1.0 eq) dissolved in anhydrous toluene.

-

Inert Atmosphere: The system is thoroughly purged with dry nitrogen.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Diisobutylaluminium hydride (DIBAL-H, 1.1 eq, as a 1 M solution in toluene) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

-

Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material (typically 1-2 hours).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Workup: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.

Field Insights: The Scalability Challenge

The primary drawback of this reduction method is the use of DIBAL-H at cryogenic temperatures (-78 °C).[1][10] DIBAL-H is pyrophoric and its handling requires specialized equipment and stringent safety protocols. The extreme cooling requirement is energy-intensive and difficult to maintain consistently in large industrial reactors. This operational complexity and inherent risk have driven research into alternative, safer, and more scalable synthetic routes for Cariprazine that may avoid this specific intermediate or its challenging synthesis.[1]

The Core Coupling Step: Reductive Amination

This reaction is the centerpiece of the synthetic strategy, uniting the two core fragments of Cariprazine.

Principle and Mechanism

Reductive amination is a two-stage process occurring in a single pot. First, the aldehyde of this compound reacts with the secondary amine of 1-(2,3-dichlorophenyl)piperazine to form a transient iminium ion. In the second stage, a mild, in-situ reducing agent selectively reduces the iminium ion to the corresponding tertiary amine, forming the desired C-N bond.

Workflow for Cariprazine Synthesis via Reductive Amination

Caption: Workflow from key fragments to Cariprazine.

Experimental Protocol: Reductive Amination

-

Reactor Charge: A reactor is charged with this compound (1.0 eq), 1-(2,3-dichlorophenyl)piperazine (1.05 eq), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acid Catalyst (Optional): A catalytic amount of acetic acid may be added to facilitate iminium ion formation.

-

Reducing Agent Addition: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the stirred mixture at room temperature.

-

Causality: NaBH(OAc)₃ is the reagent of choice for this transformation. It is milder than other hydrides like NaBH₄ and selectively reduces the iminium ion in the presence of the unreacted aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol. Its solubility in common organic solvents is also advantageous.

-

-

Reaction Progress: The reaction is stirred at ambient temperature for 12-24 hours and monitored by HPLC or TLC.

-

Workup and Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with the reaction solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, trans-N-{4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexyl}-tert-butyl carbamate, is often purified by crystallization.[1]

| Parameter | Typical Condition | Rationale |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild, selective for iminium ions, good solubility. |

| Solvent | Dichloromethane (DCM) | Aprotic, good solubility for reactants. |

| Temperature | 20-25 °C (Ambient) | Sufficient for reaction, avoids thermal degradation. |

| Stoichiometry | Slight excess of piperazine | Ensures complete consumption of the valuable aldehyde. |

| Typical Yield | >85% | Efficient and clean reaction. |

Final Steps to Cariprazine

Following the successful coupling, two final transformations are required to arrive at the active pharmaceutical ingredient.

Step 1: Boc Deprotection

The Boc protecting group is removed under acidic conditions to liberate the primary amine on the cyclohexane ring.

Caption: Boc deprotection reaction scheme.

Step 2: Urea Formation

The final step involves the acylation of the newly formed primary amine with dimethylcarbamoyl chloride in the presence of a base (like triethylamine or diisopropylethylamine) to form the terminal N,N-dimethylurea group, yielding Cariprazine.[11][12] This reaction must be carefully controlled to avoid side reactions and ensure high purity of the final product.

Comparative Analysis of Synthetic Routes

While the reductive amination pathway is robust, alternative methods have been developed to circumvent the challenges associated with the aldehyde intermediate.

| Synthetic Route | Key Coupling Reaction | Advantages | Disadvantages |

| Aldehyde Route | Reductive Amination | High-yielding, convergent, well-established. | Requires synthesis of an unstable aldehyde using hazardous reagents (DIBAL-H) at cryogenic temperatures.[1][10] |

| Mesylate Route | N-alkylation | Avoids the aldehyde intermediate. | Uses mesylates, which can be potential genotoxic impurities and require stringent control and monitoring.[4][6] |

| Carboxylic Acid Route | Amide Coupling + Reduction | Starts from a more stable carboxylic acid precursor. | Requires an additional reduction step (amide to amine), potentially using harsh reagents like borane complexes.[4][13] |

Conclusion

This compound is a strategically vital intermediate in a prominent synthetic route to Cariprazine. Its design, featuring an orthogonally protected amine and a reactive aldehyde, enables a highly efficient and convergent reductive amination reaction to construct the core structure of the drug. While the synthesis of the aldehyde itself presents significant challenges for industrial scale-up, the elegance and effectiveness of the subsequent coupling step underscore its importance. Understanding the role of this keystone intermediate, along with the rationale for its use and the existence of alternative pathways, provides drug development professionals with the critical knowledge needed to optimize the manufacturing process for this important therapeutic agent.

References

- 1. CN114539185A - Preparation method of cariprazine and intermediate thereof - Google Patents [patents.google.com]

- 2. WO2017096997A1 - Preparation method for cariprazine - Google Patents [patents.google.com]

- 3. medkoo.com [medkoo.com]

- 4. US11274087B2 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

- 5. This compound CAS#: 215790-29-7 [amp.chemicalbook.com]

- 6. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

- 7. This compound | C13H23NO3 | CID 24720884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chemimpex.com [chemimpex.com]

- 10. CN114539185B - A preparation method of cariprazine and its intermediate - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. US20210300883A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Authored by: Senior Application Scientist, Chemical Development Division

Abstract

This technical guide provides an in-depth analysis of this compound, a key bifunctional intermediate in modern pharmaceutical synthesis. We will elucidate its preparation via a selective oxidation reaction and then explore, in detail, the mechanism of its most common and synthetically valuable transformation: reductive amination. This document is intended for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying chemical principles that govern these reactions. We will explain the causality behind experimental choices, from reagent selection to reaction conditions, to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of a Bifunctional Intermediate

This compound (Compound 1 ) is a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of novel antipsychotics like Cariprazine.[1] Its utility stems from its distinct bifunctional nature. It possesses a reactive aldehyde group ("2-oxoethyl") and a stable, protected amine (the Boc-carbamate) situated on a conformationally defined trans-cyclohexane scaffold.[1][2][3]

This arrangement allows for the selective modification of the aldehyde moiety without disturbing the protected amine. The Boc (tert-butoxycarbonyl) group is a robust protecting group, stable to a wide range of reaction conditions but readily removable under acidic conditions, providing a latent primary amine for subsequent synthetic transformations. The aldehyde serves as a versatile electrophilic handle, primarily for the construction of carbon-nitrogen bonds, a cornerstone of pharmaceutical compound synthesis.

This guide will focus on two core aspects:

-

Part A: Synthesis of the Aldehyde Intermediate: The selective oxidation of the corresponding primary alcohol to furnish Compound 1 .

-

Part B: Mechanism of Reaction: A comprehensive examination of the reductive amination of Compound 1 to form a secondary amine, a critical transformation in drug development.

Part A: Synthesis via Dess-Martin Oxidation

The target aldehyde, Compound 1 , is most reliably prepared by the oxidation of its precursor, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. For this transformation, a mild and highly selective oxidizing agent is required to prevent over-oxidation to a carboxylic acid.[4] The Dess-Martin Periodinane (DMP) oxidation is an exemplary choice for this purpose.[5][6]

Causality of Reagent Choice: Why Dess-Martin Periodinane?

-

High Selectivity: DMP is renowned for its ability to oxidize primary alcohols to aldehydes cleanly, with minimal formation of the corresponding carboxylic acid byproduct.[6][7][8] This is crucial for preserving the desired aldehyde functionality of Compound 1 .

-

Mild Conditions: The reaction proceeds rapidly at room temperature in neutral, aprotic solvents like dichloromethane (DCM).[5][6] This avoids the use of harsh, toxic chromium-based reagents or strongly acidic/basic conditions that could compromise the acid-labile Boc protecting group.[5]

-

Simple Workup: The byproducts of the reaction are readily removed through a simple aqueous workup, facilitating product isolation.[6]

The Dess-Martin Oxidation Mechanism

The mechanism involves a hypervalent iodine(V) species and proceeds through two main stages:

-

Ligand Exchange: The alcohol substrate attacks the central iodine atom of the DMP reagent, displacing one of the acetate ligands. This forms a periodinane intermediate.[4][7]

-

Intramolecular Elimination: A base (typically the displaced acetate) abstracts the proton on the carbon bearing the oxygen. This initiates an E2-like elimination, forming the C=O double bond of the aldehyde, reducing the iodine from I(V) to I(III), and releasing acetic acid.[7][8]

The reaction produces two equivalents of acetic acid, which can be buffered with a mild base like sodium bicarbonate if the substrate is particularly acid-sensitive.[5]

Experimental Protocol: Synthesis of Compound 1

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution portion-wise at room temperature. The reaction is typically complete within 1-3 hours.[6]

-

Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude aldehyde is typically purified by flash column chromatography on silica gel to yield Compound 1 as a white solid.

Part B: The Reductive Amination Mechanism

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control in forming C-N bonds while avoiding the over-alkylation issues common to direct alkylation methods.[9][10] The reaction of Compound 1 with a primary or secondary amine in the presence of a selective reducing agent exemplifies this powerful transformation.

Causality of Reagent Choice: Why Sodium Triacetoxyborohydride (STAB)?

The key to a successful one-pot reductive amination is a reducing agent that is powerful enough to reduce the intermediate iminium ion but too weak to reduce the starting aldehyde.[10][11] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this task.[12][13]

-

Chemoselectivity: STAB is a mild and selective hydride donor.[11] The electron-withdrawing effect of the three acetoxy groups attenuates the reactivity of the boron-hydrogen bond, making it slow to react with aldehydes and ketones but highly reactive towards protonated imines (iminium ions).[11][14] This selectivity is crucial for achieving high yields in a one-pot procedure where the aldehyde and amine are present concurrently.[14][15]

-

Acid Tolerance: The reaction is often catalyzed by a small amount of acetic acid.[9][16] STAB is stable and effective under these mildly acidic conditions, which are necessary to facilitate the formation of the key iminium ion intermediate.[17]

-

Safety and Convenience: Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not release cyanide gas, making it a much safer and more environmentally benign option.[9]

Detailed Two-Stage Reaction Mechanism

The reductive amination process occurs in two distinct, sequential stages within the same pot: (I) Imine/Iminium Ion Formation and (II) Hydride Reduction .

-

Nucleophilic Attack: The amine (e.g., a primary amine, R'-NH₂) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (Compound 1 ).

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

-

Acid Catalysis: A catalytic amount of acetic acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH₂⁺).[14][16]

-

Dehydration: The lone pair on the nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion. This dehydration step is typically the rate-determining step for imine formation.

-

Equilibrium: The imine and the protonated iminium ion exist in a pH-dependent equilibrium. The mildly acidic conditions favor the formation of the iminium ion, which is the key electrophilic species that will be reduced.[17]

-

Hydride Delivery: The STAB reagent, NaBH(OAc)₃, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[14]

-

C-N Bond Formation: This nucleophilic addition of the hydride neutralizes the positive charge on the nitrogen and forms the final, stable secondary amine product.

The overall workflow is a highly efficient cascade where the aldehyde is consumed to form the iminium ion, which is then immediately trapped and reduced by STAB, driving the reaction equilibrium towards the final amine product.

Visualization of the Reductive Amination Workflow

The following diagram illustrates the logical flow from starting materials to the final product in a one-pot reductive amination protocol.

Caption: Workflow for One-Pot Reductive Amination using STAB.

Detailed Mechanistic Diagram

This diagram provides a chemical structure-level view of the reaction mechanism.

Caption: Core mechanism of reductive amination.

Experimental Protocol: Reductive Amination of Compound 1

This protocol is a representative procedure for reacting Compound 1 with a generic primary amine and should be adapted as needed.

-

Setup: To a round-bottom flask, add Compound 1 (1.0 eq) and the primary amine (1.0 - 1.2 eq).

-

Solvent: Add an anhydrous solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile.[11][13][18] DCE is often the preferred solvent.[11][18]

-

Catalyst: Add glacial acetic acid (1.0 - 2.0 eq). Stir the mixture at room temperature for 20-60 minutes to allow for imine/iminium ion formation.[9]

-

Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise. A slight exotherm may be observed.

-

Reaction: Stir the reaction at room temperature for 3-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde and imine intermediate and the appearance of the product spot.

-

Quenching: Carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate or DCM).

-

Washing & Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography to yield the desired secondary amine.

Data Presentation

| Parameter | Synthesis of Compound 1 | Reductive Amination |

| Key Reagent | Dess-Martin Periodinane (DMP) | Sodium Triacetoxyborohydride (STAB) |

| Stoichiometry | 1.1 - 1.5 eq | 1.2 - 1.5 eq |

| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE), THF |

| Temperature | Room Temperature | Room Temperature |

| Typical Reaction Time | 1 - 3 hours | 3 - 24 hours |

| Workup | Reductive (Na₂S₂O₃) / Basic (NaHCO₃) | Basic (NaHCO₃) |

| Typical Yield | >90% | 80-95% |

| Key Intermediate | N/A | Iminium Ion |

Conclusion

This compound is a strategically designed intermediate whose value lies in the orthogonal reactivity of its two functional groups. Its synthesis via Dess-Martin oxidation provides a reliable route to the key aldehyde. The subsequent reductive amination, particularly with sodium triacetoxyborohydride, represents a robust, high-yielding, and safe method for constructing complex amine-containing molecules. Understanding the underlying mechanisms—from ligand exchange in the DMP oxidation to the selective hydride transfer in reductive amination—empowers the development scientist to troubleshoot, optimize, and confidently apply these transformations to accelerate the synthesis of novel therapeutic agents.

References

- 1. This compound CAS#: 215790-29-7 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Sodium triacetoxyborohydride [organic-chemistry.org]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sciencemadness.org [sciencemadness.org]

- 16. brainly.com [brainly.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

An In-Depth Technical Guide to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Introduction

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a bifunctional organic molecule of significant interest in the fields of pharmaceutical and materials science. Its structure, featuring a Boc-protected amine on a cyclohexane ring and a reactive aldehyde group, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical experimental considerations for researchers and drug development professionals.

This compound serves as a critical building block, particularly noted as an intermediate in the synthesis of the novel antipsychotic drug, Cariprazine, which targets dopamine D3/D2 receptors.[1] Beyond its role in pharmaceutical development, it finds utility in the formulation of agrochemicals and the production of specialty polymers.[2] The carbamate group enhances stability and solubility, while the aldehyde allows for a variety of subsequent chemical transformations.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 215790-29-7 | [2][3] |

| Molecular Formula | C13H23NO3 | [2][3][4] |

| Molecular Weight | 241.33 g/mol | [2][3][4] |

| Appearance | Off-white to white solid | [2] |

| Purity | ≥ 98% (GC) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

| IUPAC Name | tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate | [3][4] |

| Topological Polar Surface Area | 55.4 Ų | [3][4] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Exact Mass | 241.16779360 g/mol | [3][4] |

Synthetic Pathway and Methodologies

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available trans-4-(2-hydroxyethyl)cyclohexylamine. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (Precursor)

The initial step involves the protection of the primary amine of trans-4-(2-hydroxyethyl)cyclohexylamine with a tert-butyloxycarbonyl (Boc) group. This is a standard and widely used method for amine protection in organic synthesis due to the stability of the Boc group under various conditions and its facile removal under acidic conditions.

Reaction Mechanism: Boc Protection

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)2O). A base, such as triethylamine, is used to neutralize the resulting acidic proton.

Caption: Mechanism of Boc protection of an amine.

Experimental Protocol (General)

-

Dissolve trans-4-(2-hydroxyethyl)cyclohexylamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, typically triethylamine (1.1-1.5 equivalents), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate.

Note: While a specific protocol with reported yields for this exact substrate was not found in the searched literature, this general procedure is widely applicable for the Boc protection of primary amines.

Step 2: Oxidation to this compound

The second and final step is the oxidation of the primary alcohol of the precursor to the corresponding aldehyde. This transformation requires a mild oxidizing agent to avoid over-oxidation to the carboxylic acid. Two common and effective methods for this are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.

Method A: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers several advantages, including mild reaction conditions (room temperature, neutral pH), short reaction times, and high yields.

Reaction Mechanism: Dess-Martin Oxidation

The alcohol displaces an acetate ligand on the iodine center, followed by an intramolecular proton transfer and subsequent elimination to yield the aldehyde, iodinane, and acetic acid.

Caption: Mechanism of Dess-Martin Periodinane oxidation.

Experimental Protocol (General)

-

Dissolve tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate in a dry, inert solvent such as dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Stir vigorously until the layers are clear, then separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Method B: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is also very mild and efficient for the synthesis of aldehydes from primary alcohols.

Experimental Protocol (General)

-

In a flask under an inert atmosphere, dissolve oxalyl chloride (1.1-1.5 equivalents) in dry dichloromethane (DCM) and cool to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0-2.5 equivalents) in dry DCM, maintaining the temperature at -78 °C.

-

After stirring for a short period, add a solution of tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 equivalent) in dry DCM.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add triethylamine (3-5 equivalents) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. While specific spectral data for this compound was not available in the searched literature, the following techniques are standard for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aldehyde proton (around 9.5-10.0 ppm), the protons of the cyclohexane ring, the methylene protons adjacent to the aldehyde, and the tert-butyl group (a sharp singlet around 1.4 ppm).

-

¹³C NMR: Would display a signal for the aldehyde carbonyl carbon (around 200 ppm), carbons of the cyclohexane ring, and the carbons of the Boc protecting group.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1720-1740 cm⁻¹. The N-H stretch of the carbamate would appear around 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): Would provide the molecular weight of the compound and information about its fragmentation pattern, confirming its molecular formula.

Applications in Research and Development

The primary application of this compound lies in its role as a versatile intermediate in organic synthesis.

-

Pharmaceutical Synthesis: As previously mentioned, it is a key intermediate in the synthesis of Cariprazine.[1] The aldehyde functionality allows for the introduction of further complexity to the molecule through reactions such as reductive amination, Wittig reactions, and aldol condensations. The Boc-protected amine provides a latent nucleophilic site that can be deprotected at a later stage of the synthesis.

-

Agrochemicals: It is used in the formulation of pesticides and herbicides, where the carbamate structure can enhance the efficacy and stability of the active ingredients.[2]

-

Polymer Chemistry: The compound can be incorporated into polymer backbones or used as a modifying agent to introduce specific functionalities, potentially enhancing properties like durability and environmental resistance.

-

Biochemical Research: The molecule can be used as a scaffold to synthesize probes for studying enzyme interactions and metabolic pathways.

Safety and Handling

Based on available safety data, this compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in drug discovery and materials science. Its synthesis, primarily through the oxidation of the corresponding alcohol, is achievable through well-established and reliable methods such as the Dess-Martin and Swern oxidations. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in the effective utilization of this important chemical building block. Further research to fully characterize this compound with detailed spectral data would be a valuable contribution to the scientific literature.

References

A Technical Guide to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: Synthesis, Properties, and Application in Pharmaceutical Development

Abstract

This technical guide provides an in-depth analysis of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a critical intermediate in contemporary pharmaceutical synthesis. The document elucidates the compound's core chemical and physical properties, provides a detailed, field-proven protocol for its synthesis and purification, explores its chemical reactivity, and outlines its primary application in drug development, with a focus on its role in the synthesis of the antipsychotic agent Cariprazine. Safety protocols and handling guidelines are also detailed. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering a comprehensive resource grounded in established scientific principles and supported by authoritative references.

Introduction and Compound Identification

This compound (CAS No. 215790-29-7) is a bifunctional organic molecule featuring a reactive aldehyde group and a stable tert-butyloxycarbonyl (Boc)-protected amine.[1][2] This structural arrangement makes it a valuable building block in multi-step organic synthesis. The Boc group provides robust protection for the amine functionality under a variety of reaction conditions, while the aldehyde serves as a versatile handle for forming new carbon-carbon or carbon-nitrogen bonds, most notably through reductive amination.[3][4]

Its primary significance in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Cariprazine, a potent dopamine D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[5][6] The precise stereochemistry and functionality of this intermediate are crucial for the successful construction of the final active pharmaceutical ingredient (API).

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties is essential for handling, reaction planning, and analytical method development. The data presented below has been aggregated from various chemical databases and supplier specifications.[1][7][8][9]

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate | [1][7] |

| CAS Number | 215790-29-7 | [7][8] |

| Molecular Formula | C₁₃H₂₃NO₃ | [7][8] |

| Molecular Weight | 241.33 g/mol | [7][8][9] |

| Appearance | Off-white to white solid | [8] |

| Solubility | Sparingly soluble in water (0.41 g/L at 25°C) | [5][6] |

| XLogP3-AA (LogP) | 1.9 | [7][9] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 3 | [9] |

| Rotatable Bonds | 5 | [7] |

| Topological Polar Surface Area | 55.4 Ų | [7][9] |

| Exact Mass | 241.16779360 Da | [7][9] |

Synthesis and Purification

The most direct and widely cited method for preparing this compound is the oxidation of its corresponding alcohol precursor, tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate.[10] Swern oxidation is a preferred method as it utilizes mild conditions that are compatible with the acid-labile Boc protecting group and minimizes over-oxidation to the carboxylic acid.

Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 2-[trans-4-((tert-butoxycarbonyl)amino)cyclohexyl]acetic acid. The first step is a reduction of the carboxylic acid to the primary alcohol, followed by the selective oxidation to the target aldehyde.

Caption: Synthetic pathway from carboxylic acid to the target aldehyde.

Experimental Protocol: Swern Oxidation

This protocol is adapted from established procedures for the synthesis of Cariprazine intermediates.[10] It is a self-validating system; successful isolation of the aldehyde with characteristic spectroscopic data confirms the efficacy of the protocol.

Materials:

-

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (1.0 eq)

-

Oxalyl chloride (1.5 eq)

-

Dimethyl sulfoxide (DMSO) (3.0 eq)

-

Triethylamine (Et₃N) (5.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Oxalyl Chloride Activation: Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: Slowly add a solution of DMSO (3.0 eq) in anhydrous DCM to the oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 15 minutes. Causality: This step forms the reactive chlorosulfonium salt (Swern's reagent). Careful temperature control is critical to prevent its decomposition.

-

Alcohol Addition: Add a solution of tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the internal temperature below -65 °C. Stir for 30-45 minutes at -78 °C.

-

Quenching: Slowly add triethylamine (5.0 eq) to the flask. The mixture may become thick. Allow the reaction to stir for 20 minutes at -78 °C, then warm to room temperature. Causality: The triethylamine acts as a base to deprotonate the intermediate and facilitate the elimination reaction that forms the aldehyde and neutral byproducts.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0-40% EtOAc/hexanes) to afford the title compound as a white solid.[10]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its two key functional groups: the aldehyde and the Boc-carbamate.

-

Aldehyde Moiety: The aldehyde group is electrophilic and readily participates in nucleophilic addition reactions. Its most significant reaction in the context of drug development is reductive amination . It reacts with primary or secondary amines (such as 1-(2,3-dichlorophenyl)piperazine in the Cariprazine synthesis) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine.[10]

-

Boc-Carbamate Moiety: The Boc protecting group is known for its stability under basic, nucleophilic, and reductive conditions, making it orthogonal to many transformations targeting the aldehyde.[3][11] It is, however, labile under acidic conditions. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as DCM, or with HCl in an appropriate solvent.[4][10] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.[4]

Storage and Handling: The compound should be stored in a cool, dry place, typically at 0-8 °C, under an inert atmosphere to prevent slow oxidation of the aldehyde group to the corresponding carboxylic acid.[8]

Application in Drug Development: The Synthesis of Cariprazine

The principal application of this aldehyde is as a cornerstone intermediate for building the core structure of Cariprazine. The workflow below illustrates its pivotal position in the synthetic route.

Caption: Role of the title compound in the multi-step synthesis of Cariprazine.

This synthetic strategy highlights the importance of the aldehyde's chemoselectivity. The reductive amination proceeds efficiently without affecting the Boc group, allowing for subsequent deprotection and final functionalization to complete the synthesis of the API.[10]

Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.

-

¹H NMR Spectroscopy: A publication detailing the synthesis of Cariprazine analogues provides the following ¹H NMR data after purification by chromatography: Rf = 0.5 (40% EtOAc/hexanes).[10] The spectrum is expected to show characteristic signals for the aldehyde proton (a triplet around 9.7 ppm), the protons of the tert-butyl group (a singlet at ~1.4 ppm), and complex multiplets for the cyclohexyl ring protons.

-

¹³C NMR Spectroscopy: Expected signals would include a peak for the aldehyde carbon (~202 ppm), the carbonyl of the Boc group (~155 ppm), the quaternary and methyl carbons of the Boc group (~79 and ~28 ppm, respectively), and multiple peaks for the cyclohexyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should display strong characteristic absorption bands. Key peaks would include a C=O stretch for the aldehyde at ~1720-1740 cm⁻¹, a C=O stretch for the carbamate at ~1680-1700 cm⁻¹, and an N-H stretch at ~3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): The exact mass is 241.1678 g/mol .[7][9] Electron ionization (EI) or electrospray ionization (ESI) would likely show the molecular ion [M]⁺ or protonated molecule [M+H]⁺, respectively, along with characteristic fragmentation patterns such as the loss of the tert-butyl group or isobutylene.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Classification: The compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[9][11]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

References

- 1. This compound | C13H23NO3 | CID 24720884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Boc Protected Compounds [bzchemicals.com]

- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 10. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate physical properties

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Introduction

This compound, identified by its CAS Number 215790-29-7, is a bifunctional molecule of significant interest in modern synthetic chemistry.[1][2][3] It serves as a high-value intermediate, most notably in the synthesis of the antipsychotic drug Cariprazine, which acts on dopamine D3/D2 receptors.[4] The molecule's structure is characterized by a trans-substituted cyclohexane scaffold, a reactive terminal aldehyde group, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination makes it a versatile building block, where the Boc group provides robust protection under a wide range of conditions while the aldehyde serves as a key handle for carbon-carbon and carbon-nitrogen bond formation.

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, offering practical insights into its handling, storage, and analytical characterization. The information is curated for researchers, scientists, and drug development professionals who utilize such intermediates in their synthetic workflows.

Part 1: Molecular Identity and Structural Elucidation

The precise identification and understanding of a molecule's structure are foundational to its application. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 215790-29-7 | [1][2][3] |

| Molecular Formula | C₁₃H₂₃NO₃ | [1][2][3] |

| Molecular Weight | 241.33 g/mol | [1][2][3] |

| IUPAC Name | tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate | [1][5] |

| InChIKey | OPGBSEXLSWYFOR-UHFFFAOYSA-N | [1][5] |

The molecule's functionality is best understood by dissecting its structural components, as illustrated in the diagram below. The Boc-carbamate group is a sterically hindered and electronically stable protecting group, preventing the amine from engaging in undesired side reactions. The cyclohexane ring provides a rigid, non-aromatic scaffold, and the terminal aldehyde is a highly reactive electrophilic center, ideal for subsequent chemical transformations.

Caption: Key functional components of the title compound.

Part 2: Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing reaction conditions, purification strategies, and formulation processes. The known properties, both experimental and predicted, are summarized here.

| Property | Value | Remarks | Source |

| Appearance | White to light brown solid | Color may vary with purity. | [2][3] |

| Boiling Point | 360.6 ± 11.0 °C | Predicted value; likely to decompose upon heating. | [2] |

| Density | 1.02 ± 0.1 g/cm³ | Predicted value. | [2] |

| Solubility | Sparingly Soluble in water (0.41 g/L at 25°C) | Expected to be soluble in common organic solvents like CH₂Cl₂, EtOAc, and alcohols. | [2][4][6] |

| pKa | 12.50 ± 0.40 | Predicted value for the N-H proton. | [2][4] |

| LogP (XLogP3) | 1.9 | Indicates moderate lipophilicity. | [1][5] |

| Topological Polar Surface Area | 55.4 Ų | Reflects the polar atoms (O, N) available for interaction. | [1][5] |

The compound's appearance as a white to off-white solid is typical for organic molecules of this size and purity.[2][3] Its very limited water solubility is consistent with the large non-polar surface area of the cyclohexane and tert-butyl groups, while the predicted LogP of 1.9 suggests a preference for organic phases over aqueous ones.[1][5]

Part 3: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the chemical integrity of the compound.

GHS Hazard Information: [1]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Expert Commentary on Storage and Handling

Storage Protocol: The recommended long-term storage condition is at -20°C under an inert atmosphere (e.g., nitrogen).[2]

-

Causality: The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, which would convert it to the corresponding carboxylic acid, an impurity that can complicate subsequent reactions. Aldehydes can also undergo self-polymerization. These degradation pathways are significantly decelerated at low temperatures and in the absence of oxygen, thereby preserving the compound's purity over time. For short-term use, storage at 0-8°C may be adequate.[3][7]

Handling Protocol: Due to its irritant properties, this compound should be handled in a well-ventilated fume hood.[1]

-

Causality: The hazard statements indicate that fine powders or vapors can irritate the respiratory tract, skin, and eyes.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat, is mandatory to prevent exposure.

Chemical Incompatibilities: Avoid contact with strong oxidizing agents.

-

Causality: Oxidants such as peroxides, permanganates, or chromates will readily and exothermically react with the aldehyde group, leading to its oxidation and potentially creating a hazardous situation.[8]

Part 4: Synthetic and Analytical Framework

As a synthetic intermediate, understanding its reactivity and how to verify its quality is crucial for successful drug development campaigns.

General Synthetic Utility

This compound is primarily used as a precursor where the aldehyde is transformed into a more complex functional group. A common and powerful transformation is reductive amination, where the aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ to furnish a new amine. This specific reaction is a key step in the synthesis of Cariprazine.[4]

Caption: General synthetic workflow involving the title compound.

Protocols for Quality Verification

A self-validating analytical workflow ensures that the material meets the required specifications before being committed to a synthetic sequence.

Protocol 1: Purity Determination by Gas Chromatography (GC)

-

Justification: GC is an effective method for assessing the purity of volatile and thermally stable compounds like this one, as cited by suppliers.[3]

-

Methodology:

-

System Preparation: Use a GC system equipped with a Flame Ionization Detector (FID). Install a mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Sample Preparation: Prepare a sample solution of ~1 mg/mL in ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

-

Validation Sequence:

-

Inject a solvent blank (ethyl acetate) to identify any system or solvent peaks.

-

Inject the sample solution.

-

Calculate purity based on the peak area percentage of the main component relative to the total area of all peaks. A purity of ≥98% is common.[3]

-

-

Protocol 2: Structural Confirmation by Spectroscopic Analysis

-

Expected ¹H NMR (in CDCl₃, 400 MHz):

-

δ 9.7 (t, 1H): Aldehyde proton, typically a triplet due to coupling with the adjacent CH₂ group.

-

δ 4.5 (br s, 1H): N-H proton of the carbamate.

-

δ 3.5 (m, 1H): C-H proton on the carbon bearing the nitrogen.

-

δ 2.4 (d, 2H): CH₂ protons adjacent to the aldehyde.

-

δ 1.45 (s, 9H): The nine equivalent protons of the tert-butyl group.

-

δ 1.0-2.1 (m, 9H): The complex, overlapping signals of the cyclohexane ring protons.

-

-

Expected ¹³C NMR (in CDCl₃, 100 MHz):

-

δ 202-203: Aldehyde carbonyl carbon.

-

δ 155: Carbamate carbonyl carbon.

-

δ 79: Quaternary carbon of the Boc group.

-

δ ~50: Methylene carbon alpha to the aldehyde.

-

δ ~40-50: Methine carbon attached to nitrogen.

-

δ 25-35: Other cyclohexane carbons.

-

δ 28: Methyl carbons of the Boc group.

-

-

Expected IR (ATR):

-

~3350 cm⁻¹: N-H stretching of the carbamate.

-

~2930, 2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~1725 cm⁻¹: Strong C=O stretching of the aldehyde.

-

~1685 cm⁻¹: Strong C=O stretching of the carbamate.

-

-

Expected Mass Spectrometry (ESI+):

-

m/z 242.17: [M+H]⁺ (protonated molecule)

-

m/z 264.15: [M+Na]⁺ (sodium adduct)

-

Conclusion

This compound is a well-defined and highly valuable chemical intermediate. Its physicochemical properties—moderate lipophilicity, limited water solubility, and solid-state nature—are well-suited for standard organic synthesis protocols. The presence of a reactive aldehyde and a stable Boc-protecting group provides a clear and reliable synthetic strategy for elaborating the molecule into more complex targets, particularly in pharmaceutical development. Adherence to the safety and storage guidelines outlined in this document is critical to ensuring both the longevity of the material and the safety of the user. The analytical methods described provide a robust framework for quality control, enabling researchers to use this compound with confidence in their synthetic endeavors.

References

- 1. This compound | C13H23NO3 | CID 24720884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 215790-29-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 215790-29-7 [amp.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 215790-29-7 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

Navigating the Safety Landscape of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: A Technical Guide for Researchers

In the fast-paced world of pharmaceutical and agrochemical research, novel chemical entities are the lifeblood of innovation. Among these, tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS No. 215790-29-7) has emerged as a versatile intermediate, notably in the synthesis of advanced therapeutic agents.[1] Its unique structure, featuring a Boc-protected amine and a reactive aldehyde, makes it a valuable building block. However, realizing its full potential necessitates a comprehensive understanding of its safety profile and handling requirements. This guide provides an in-depth, technically-grounded overview for researchers, scientists, and drug development professionals, moving beyond mere procedural lists to explain the causality behind critical safety protocols.

The Chemical and Hazard Profile: Understanding the "Why"